molecular formula C15H14N2O7S2 B5167637 4-Nitrophenyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate

4-Nitrophenyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate

Cat. No.: B5167637
M. Wt: 398.4 g/mol
InChI Key: YJOVUXSHPQMYPZ-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a nitrophenyl group and a morpholin-4-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(morpholin-4-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in DMF at room temperature to form the corresponding chloroacetamide derivative . This intermediate is further reacted with 4-nitrophenyl thiophene-2-carboxylate under suitable conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophenes or nitrophenyl derivatives.

Scientific Research Applications

4-Nitrophenyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the morpholin-4-ylsulfonyl group can form hydrogen bonds and other interactions with biological molecules .

Properties

IUPAC Name

(4-nitrophenyl) 4-morpholin-4-ylsulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7S2/c18-15(24-12-3-1-11(2-4-12)17(19)20)14-9-13(10-25-14)26(21,22)16-5-7-23-8-6-16/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOVUXSHPQMYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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